3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
CAS No.: 2091606-48-1
Cat. No.: VC7876379
Molecular Formula: C8H3BrF4O2
Molecular Weight: 287.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091606-48-1 |
|---|---|
| Molecular Formula | C8H3BrF4O2 |
| Molecular Weight | 287.01 g/mol |
| IUPAC Name | 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) |
| Standard InChI Key | BECOJVSNSCGNHO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is C₈H₃BrF₄O₂, with a molecular weight of 301.02 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring:
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Bromine at the 3-position
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Fluorine at the 2-position
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Trifluoromethyl (-CF₃) at the 5-position
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Carboxylic acid (-COOH) at the 1-position
The trifluoromethyl group’s strong electron-withdrawing nature and the halogens’ steric effects create a polarized aromatic system, enhancing reactivity in electrophilic and nucleophilic substitutions.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃BrF₄O₂ |
| Molecular Weight | 301.02 g/mol |
| IUPAC Name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |
| CAS Number | Not publicly disclosed |
| Key Substituents | -Br, -F, -CF₃, -COOH |
Synthesis and Production Methods
Oxidation of Aldehyde Precursors
A common route involves oxidizing 3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 1236538-66-1) using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The aldehyde group (-CHO) is converted to a carboxylic acid (-COOH) under acidic or basic conditions:
\text{C}_8\text{H}_3\text{BrF}_4\text{O} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{C}_8\text{H}_3\text{BrF}_4\text{O}_2}This method yields high purity but requires careful control of reaction conditions to avoid over-oxidation.
Lithiation-Carbon Dioxide Trapping
Adapting methods from patent CN103012122A , the target compound could be synthesized via:
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Lithiation: Reacting 3-bromo-2-fluoro-5-(trifluoromethyl)bromobenzene with tert-butyl lithium (-78°C) to form a lithium intermediate.
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Carboxylation: Trapping the intermediate with solid CO₂, followed by acid work-up to yield the benzoic acid :
This route offers scalability, with reported yields exceeding 90% for analogous compounds .
Ester Hydrolysis
Hydrolysis of methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate (CAS: 537658-03-0) under acidic or basic conditions provides another viable pathway:
This method is advantageous for avoiding harsh oxidants but requires high-purity ester precursors.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited data exist, but analogous trifluoromethyl-benzoic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<1 mg/mL).
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Melting Point: Predicted to range between 120–140°C based on similar brominated benzoic acids.
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Stability: The compound is likely stable under inert conditions but may undergo decarboxylation at elevated temperatures (>200°C).
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility in Water | <1 mg/mL (25°C) |
| LogP (Octanol-Water) | ~2.8 (estimated) |
| pKa | ~2.1 (carboxylic acid) |
| Thermal Stability | Stable below 200°C |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the carboxylic acid group yields prodrugs for oncology targets.
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PET Tracers: Fluorine-18 analogs are explored for imaging amyloid plaques in Alzheimer’s disease.
Materials Science
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